![molecular formula C10H11ClO2S B2678383 (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride CAS No. 2022628-68-6](/img/structure/B2678383.png)
(1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride
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Description
(1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This sulfonyl chloride has a cyclopropane ring attached to a sulfonyl chloride group, which makes it an interesting molecule to study. In
Scientific Research Applications
Nucleophilic Substitutions Catalyzed by Palladium(0) :This study discusses the nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0). The use of chiral phosphines as ligands in the palladium catalyst can provide optically active methylenecyclopropane derivatives (Stolle, Ollivier, Piras, Salaün, & Meijere, 1992).
Cycloaddition Reactions for Synthesis of Sulfone-Substituted Cyclopropanes :The research presents a method for synthesizing sulfone-substituted cyclopropanes through [2 + 1] cycloaddition reactions of a 1-seleno-2-silylethene to 2-sulfonylacrylates. This process results in single stereoisomers, providing insights into the synthesis of these compounds (Yamazaki, Yanase, Tanigawa, Yamabe, & Tamura, 1999).
Acylations and Aldol-type Reactions of Cyclopropyl α-Sulfonyl Carbanions :This paper discusses acylations and aldol-type reactions of cyclopropyl α-sulfonyl carbanions, forming products in high yields. The study contributes to the understanding of reactions involving cyclopropyl and sulfonyl groups (Tanikaga, Yamada, Nishikawa, & Matsui, 1998).
Nanosized N-sulfonated Brönsted Acidic Catalyst :This research introduces a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives. It highlights the application of sulfonyl chloride derivatives in catalysis and solvent-free synthesis conditions (Goli-Jolodar, Shirini, & Seddighi, 2016).
Synthesis of cis-Aryl Cyclopropyl Sulfones :This study details the synthesis of new cis-1-(arylsulfonyl)-2-phenylcyclopropanes by adding arylthiocarbenes to styrene. It provides insights into the production of sulfones and the spectroscopic analysis of these compounds (Balaji & Reddy, 1979).
Visible-light-mediated Difunctionalization of Vinylcyclopropanes :This paper discusses an efficient method for the sulfonylation/arylation of the C-C σ-bond in vinylcyclopropanes with sulfonyl chlorides. The study highlights the use of visible light in mediating these reactions and the advantages of using commercially available sulfonyl chlorides (Wang, Zhang, Zhou, Zhou, Xiong, Tang, & Liu, 2019).
properties
IUPAC Name |
(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-7-2-4-8(5-3-7)9-6-10(9)14(11,12)13/h2-5,9-10H,6H2,1H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDXXNLHVFTEML-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2C[C@H]2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride | |
CAS RN |
2022628-68-6 |
Source
|
Record name | rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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